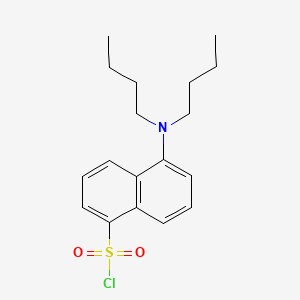

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride

Descripción general

Descripción

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride, also known as Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a highly reactive non-fluorescent reagent . It reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green– fluorescent sulfonamide adducts . It can also be made to react with secondary amines .

Synthesis Analysis

The synthesis of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride has been reported in several studies . The reagent is used in combination with liquid chromatography Fourier-transform ion cyclotron resonance mass spectrometry (LC-FTICR-MS) for improved analysis of the amine- and phenol-containing submetabolome . An optimized derivatization protocol for labeling amines and phenols is also described .Molecular Structure Analysis

The molecular structure of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is represented by the formula C18H24ClNO2S . The exact mass of the molecule is 353.1216279 g/mol .Chemical Reactions Analysis

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is a highly reactive reagent that easily reacts with amines, yielding fluorescent derivatives . This reaction is widely used for amino-acids derivatization and many other detection techniques .Physical And Chemical Properties Analysis

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is a highly reactive non-fluorescent reagent . It has a molecular weight of 353.9 g/mol . The exact mass of the molecule is 353.1216279 g/mol .Aplicaciones Científicas De Investigación

Application in Pharmaceutical Analysis

Field

Summary of the Application

Benzyl Chloride is used in the development and validation of a solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method for the screening of Benzyl Chloride, a mutagenic carcinogen, impurities in active pharmaceutical ingredients (APIs) and drug products .

Methods of Application

The SF-HS-GC/MS method simplifies analysis by eliminating solvent use, reducing matrix interference. Optimized headspace parameters include incubation temperature, time, and sample amount .

Results or Outcomes

The method’s calibration curve (0.05–5 μg/g) exhibits a strong correlation (>0.9998). The limit of quantification (LOQ) was 0.1 μg/g, with precision (%CV) consistently <5% and accuracy within 95–105% .

Application in Ion Mobility Spectrometry

Field

Summary of the Application

Benzyl Chloride is studied in the course of the ionization process in a drift tube ion mobility spectrometer (DT IMS) where nitrogen is used as the carrier gas .

Methods of Application

The ionization of Benzyl Chloride follows the dissociative electron capture mechanism .

Results or Outcomes

The study presents the results of the ionization process of Benzyl Chloride in a DT IMS .

Application in Solvent-Free Headspace GC-MS Method

Field

Summary of the Application

Benzyl Chloride is used in the development and validation of a solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method for robustly screening benzyl chloride, a mutagenic carcinogen, impurities in active pharmaceutical ingredients (APIs) and drug products .

Results or Outcomes

Application in Ultrasound-Assisted Solventless Synthesis

Field

Summary of the Application

Benzyl Chloride is used in the ultrasound-assisted solventless synthesis of amines .

Methods of Application

A mixture of benzyl chloride, 10 mol% of KI, with various amounts of NMO was sonicated at 80 °C without the addition of solvent .

Results or Outcomes

The progress of the reaction was monitored by GC analysis .

Application in Solvent-Free Headspace GC-MS Method for Screening Impurities

Results or Outcomes

The method’s calibration curve (0.05–5 μg/g) exhibits a strong correlation (>0.9998). The LOQ was 0.1 μg/g, with precision (%CV) consistently <5% and accuracy within 95–105% .

Application in VUV/UV Photodegradation

Field

Summary of the Application

Benzyl Chloride is used in the study of the mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air .

Methods of Application

The study investigates the rapid and efficient mineralization of benzyl chloride with different initial concentrations in ppm range in humid air .

Results or Outcomes

The study demonstrates that the mineralization of benzyl chloride can be achieved in humid air .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(dibutylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHBGYIKYGXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195658 | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride | |

CAS RN |

43040-76-2 | |

| Record name | Bansyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bansyl Chloride [N-Protecting Agent for Peptide Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[4-[[4-[2-[4-[[5-(Aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1217411.png)

![3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid](/img/structure/B1217416.png)